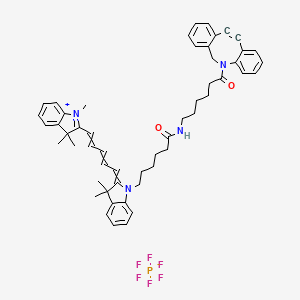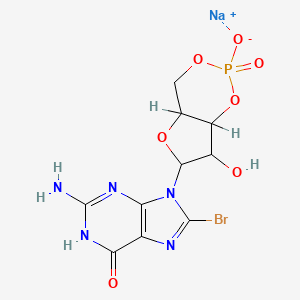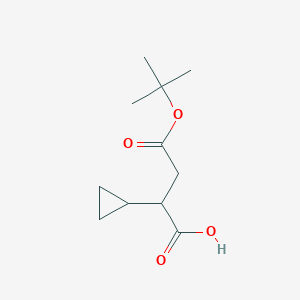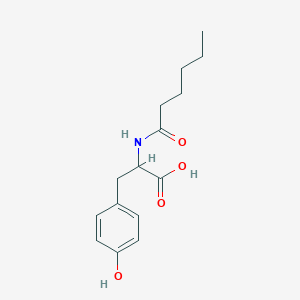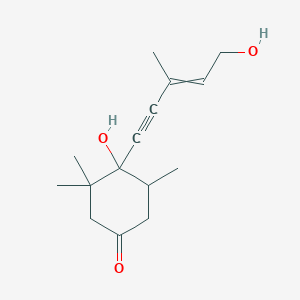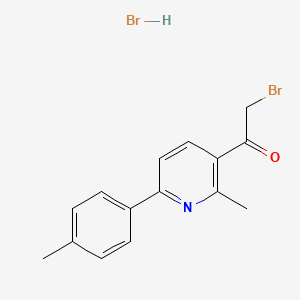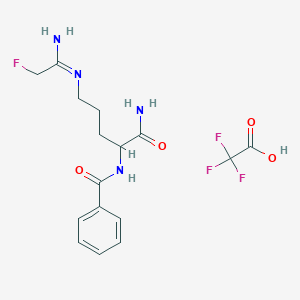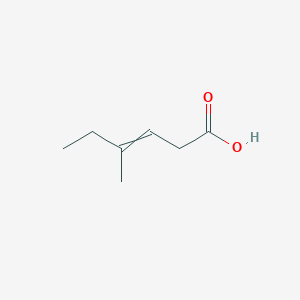![molecular formula C72H116O4 B13390936 [4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate](/img/structure/B13390936.png)
[4-[18-(4-Hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Helenien is a natural compound extracted from the leaves of the African herb, Helenium grandiflorum. It is a xanthophyll, a type of carotenoid, and contains fatty acid esters, carotenoid esters, and malic acid. Helenien has been shown to possess antifungal and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Helenien is typically extracted from natural sources rather than synthesized in a laboratory. The extraction process involves the use of solvents to isolate the compound from the plant material. The leaves of Helenium grandiflorum are dried and ground into a fine powder. This powder is then subjected to Soxhlet extraction using solvents such as methanol, ethyl acetate, or ethanol .
Industrial Production Methods: Industrial production of Helenien involves large-scale extraction processes. The plant material is processed in bulk, and the extraction is carried out using industrial-grade solvents. The extracted compound is then purified using techniques such as centrifugal partition chromatography to remove impurities and obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions: Helenien undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Helenien can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of Helenien can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving Helenien typically use halogenating agents such as bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: The oxidation of Helenien can lead to the formation of epoxides and hydroxylated derivatives.
Reduction: Reduction reactions can produce saturated derivatives of Helenien.
Substitution: Halogenated derivatives of Helenien are common products of substitution reactions
Applications De Recherche Scientifique
Helenien has a wide range of scientific research applications:
Chemistry: Helenien is used as a reference standard in analytical chemistry for the quantification and purification of carotenoids.
Biology: In biological research, Helenien is studied for its antifungal and anti-inflammatory properties. .
Medicine: Helenien’s anti-inflammatory properties make it a candidate for research in treating inflammatory diseases.
Industry: Helenien is used in the food and cosmetics industries as a natural colorant and antioxidant.
Mécanisme D'action
Helenien exerts its effects through multiple mechanisms:
Antifungal Activity: Helenien disrupts the cell membrane integrity of fungal cells, leading to cell lysis and death.
Anti-inflammatory Activity: Helenien inhibits the production of pro-inflammatory cytokines and reduces the activation of nuclear factor kappa B (NF-κB) pathway, which plays a crucial role in the inflammatory response.
Antioxidant Activity: Helenien scavenges free radicals and reduces oxidative stress, protecting cells from damage caused by reactive oxygen species.
Comparaison Avec Des Composés Similaires
Helenien is unique among xanthophylls due to its specific ester composition and biological activities. Similar compounds include:
Lutein: Like Helenien, lutein is a xanthophyll with antioxidant properties.
Astaxanthin: Astaxanthin is a xanthophyll with potent antioxidant activity and is used in nutraceuticals and cosmetics.
Helenien’s unique combination of antifungal, anti-inflammatory, and antioxidant properties sets it apart from other xanthophylls, making it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
[4-[18-(4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl)-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGJHDJZIOYZIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H116O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1045.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
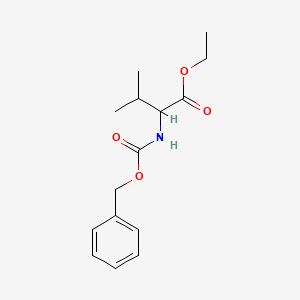
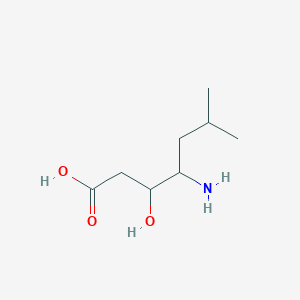
![2-methoxy-3-[3-[(2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]propoxy]-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390864.png)
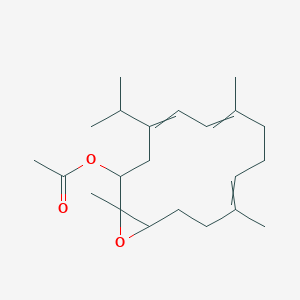
![4-[1-[[3-(Difluoromethyl)-1-methyl-5-[3-(trifluoromethyl)phenoxy]pyrazole-4-carbonyl]amino]ethyl]benzoic acid](/img/structure/B13390879.png)
